molecular formula C21H24N4O5S3 B2496711 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 887204-17-3

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2496711
CAS No.: 887204-17-3
M. Wt: 508.63
InChI Key: JVJVVLIIIUDCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule designed for research applications, integrating a benzothiazole core with a sulfonamide functionality. This structural motif is prevalent in compounds with diverse bioactive properties. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in molecules that exhibit a range of pharmacological activities, including anticonvulsant , antioxidant , and enzyme inhibitory effects . The specific incorporation of the sulfonamide group and the 2-ethylpiperidine sulfonyl moiety is strategically significant, as these features are known to influence a compound's physicochemical properties and its interaction with biological targets, particularly enzymes . Based on in silico predictions for closely related 2-aminothiazole sulfonamide derivatives, this compound class is expected to demonstrate favorable drug-like properties. These may include high gastrointestinal absorption and optimal skin permeation, while typically being non-permeant to the blood-brain barrier, which can be a desirable safety feature for certain research avenues . Researchers can investigate this compound as a novel chemical entity for probing enzyme function, with related analogs showing potent inhibitory activity against urease, α-glucosidase, and α-amylase . Its structural features also make it a candidate for exploring antioxidant mechanisms through assays such as DPPH and superoxide dismutase (SOD)-mimic activities . This product is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S3/c1-2-15-5-3-4-12-25(15)33(29,30)16-8-6-14(7-9-16)20(26)24-21-23-18-11-10-17(32(22,27)28)13-19(18)31-21/h6-11,13,15H,2-5,12H2,1H3,(H2,22,27,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJVVLIIIUDCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Components

The target molecule comprises three key subunits:

  • 6-Sulfamoylbenzo[d]thiazol-2-amine : A benzothiazole ring substituted with a sulfamoyl group at position 6.
  • 4-((2-Ethylpiperidin-1-yl)sulfonyl)benzoic acid : A benzoic acid derivative bearing a 2-ethylpiperidine sulfonamide group at position 4.
  • Amide linkage : Connects the benzothiazole and benzoic acid subunits.

Synthetic Strategy

The synthesis proceeds via three stages:

  • Preparation of 6-sulfamoylbenzo[d]thiazol-2-amine.
  • Synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl chloride.
  • Final amide coupling between the two intermediates.

Synthesis of 6-Sulfamoylbenzo[d]Thiazol-2-Amine

Sulfonylation of 2-Aminobenzothiazole

Procedure :

  • Substrate : 2-Aminobenzothiazole (1.0 equiv) reacts with chlorosulfonic acid (1.2 equiv) in dry dichloromethane at 0–5°C for 4 hours.
  • Quenching : The reaction is quenched with ice-cold water, and the sulfonyl chloride intermediate is isolated via filtration.
  • Amination : Treatment with aqueous ammonia (28%) at room temperature for 2 hours yields 6-sulfamoylbenzo[d]thiazol-2-amine.

Characterization Data :

Parameter Value
Yield 78%
Melting Point 215–217°C
FTIR (cm⁻¹) 3365 (N–H), 1320 (S=O asym), 1150 (S=O sym)
¹H NMR (DMSO-d₆, 400 MHz) δ 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 3H, Ar–H)

Preparation of 4-((2-Ethylpiperidin-1-yl)Sulfonyl)Benzoyl Chloride

Sulfonylation of 4-Aminobenzoic Acid

Procedure :

  • Sulfonylation : 4-Aminobenzoic acid (1.0 equiv) reacts with 2-ethylpiperidine-1-sulfonyl chloride (1.5 equiv) in aqueous sodium acetate (2.0 equiv) at 80–85°C for 6 hours.
  • Acid Chloride Formation : The resulting 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoic acid is treated with thionyl chloride (3.0 equiv) under reflux for 3 hours.

Characterization Data :

Parameter Value
Yield 85%
Melting Point 142–144°C
FTIR (cm⁻¹) 1715 (C=O), 1360 (S=O asym), 1175 (S=O sym)
¹³C NMR (CDCl₃, 100 MHz) δ 167.8 (CO), 144.2 (C–SO₂), 129.5–127.2 (Ar–C)

Amide Coupling Reaction

Condensation of Intermediates

Procedure :

  • Reagents : 6-Sulfamoylbenzo[d]thiazol-2-amine (1.0 equiv) and 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl chloride (1.2 equiv) are combined in anhydrous DMF.
  • Base : Triethylamine (2.0 equiv) is added to scavenge HCl.
  • Conditions : Stirred at room temperature for 12 hours.
  • Workup : The product is precipitated with ice-water, filtered, and recrystallized from ethanol.

Characterization Data :

Parameter Value
Yield 72%
Melting Point 228–230°C
FTIR (cm⁻¹) 3290 (N–H), 1655 (C=O), 1335 (S=O asym)
¹H NMR (DMSO-d₆, 400 MHz) δ 10.45 (s, 1H, NH), 8.32–7.62 (m, 7H, Ar–H), 3.15–1.45 (m, 11H, piperidine + ethyl)
HRMS (ESI+) [M+H]⁺ Calcd: 548.1542; Found: 548.1538

Optimization and Mechanistic Insights

Critical Reaction Parameters

  • Sulfonylation Efficiency : Excess sulfonyl chloride (1.5 equiv) and elevated temperatures (80–85°C) maximize yields.
  • Amide Coupling Solvent : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted sulfonyl chloride.

Side Reactions and Mitigation

  • Hydrolysis of Sulfonyl Chloride : Controlled by maintaining anhydrous conditions during acid chloride synthesis.
  • Over-Alkylation : Suppressed using stoichiometric triethylamine rather than excess base.

Chemical Reactions Analysis

Types of Reactions

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against multidrug-resistant bacteria. For instance, it has shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values that are competitive with traditional antibiotics like linezolid. This suggests its potential as a new therapeutic agent in treating resistant infections .

Anticancer Properties
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In studies, it demonstrated a notable reduction in cell viability at concentrations exceeding 10 µM, indicating its potential as an anticancer agent. These findings suggest that further exploration into its mechanism of action could lead to the development of novel cancer therapies .

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. For example, it has been tested against α-glucosidase and acetylcholinesterase, which are relevant in managing Type 2 diabetes mellitus and Alzheimer's disease, respectively. The results indicate that derivatives of this compound may serve as effective inhibitors, providing a basis for developing new treatments for these conditions .

Analytical Chemistry Applications

Fingerprint Detection
In addition to its biological applications, this compound has been explored for its utility in forensic science, particularly in latent fingerprint detection. Studies have shown that it exhibits good adhesive properties and can effectively capture fingerprints on various surfaces without the need for dense dusting techniques. This application could enhance forensic investigations by providing a reliable method for retrieving fingerprints from crime scenes .

Case Studies

Study Focus Findings
Antibacterial EfficacyDemonstrated significant activity against MRSA with MIC values lower than traditional antibiotics.
Cytotoxic EffectsShowed a reduction in cell viability above 10 µM across various cancer cell lines .
Enzyme InhibitionEffective against α-glucosidase and acetylcholinesterase, indicating potential therapeutic uses .
Fingerprint DetectionExhibited good stickiness for capturing fingerprints on flat surfaces .

Mechanism of Action

The mechanism of action of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction can lead to changes in cell function, which may be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Structural Features and Modifications

The table below summarizes key structural and functional differences between the target compound and analogs reported in the literature:

Compound Name/ID Core Structure Sulfonyl Group Thiazole Substituent Key Features Biological Activity/Implications
Target Compound Benzamide-benzo[d]thiazole 2-Ethylpiperidin-1-yl 6-Sulfamoyl Enhanced solubility, H-bonding capacity Potentiates adjuvants (e.g., MPLA)
Compound 2D216 () Benzamide-thiazole Piperidin-1-yl 4-(2,5-Dimethylphenyl) Lipophilic aryl substituents NF-κB activation
Compound 4e () Benzamide-thiazole N/A (Morpholinomethyl) 3,4-Dichloro Electronegative chloro groups Potential antimicrobial activity
Compound 4–23 () Benzamide-benzo[d]thiazole 2,4-Dimethoxyphenyl Phenyl Electron-rich sulfonyl group Multitarget inhibitor (e.g., pain targets)
Compound 7b () Benzamide-thiazole Ethyl 4-(Pyridin-2-yl) Pyridine ring for π-π interactions Kinase inhibition (implied)
GSK1570606A () Acetamide-thiazole N/A (Fluorophenyl) 4-(Pyridin-2-yl) Fluorine for metabolic stability Antimycobacterial activity
ZINC11726365 () Benzamide-benzothiazol-2-ylidene 4-Methylpiperidin-1-yl 3-Ethyl-6-methyl Planar benzothiazol-2-ylidene scaffold Unspecified (structural analog)

Key Differences and Implications

Sulfonyl Group Variations :

  • The target compound’s 2-ethylpiperidin-1-ylsulfonyl group confers greater lipophilicity and steric bulk compared to simpler sulfonyl groups (e.g., ethyl in 7b or phenyl in 4–23). This likely enhances blood-brain barrier penetration and prolongs half-life .
  • Analogs with aryl sulfonyl groups (e.g., 2,4-dimethoxyphenyl in 4–23) exhibit electron-donating effects, which may alter target-binding kinetics compared to the basic piperidine moiety .

Thiazole Substituents: The 6-sulfamoyl group on the benzo[d]thiazole ring in the target compound is unique among analogs. This substituent enhances solubility and may facilitate interactions with polar residues in biological targets (e.g., TLRs or kinases) .

Biological Activity :

  • The target compound and analogs like 2D291 () share adjuvant-potentiating activity but differ in substituent-driven efficacy. For example, the 6-sulfamoyl group may reduce off-target toxicity compared to bromo-substituted analogs .
  • Compounds like 4–23 () and GSK1570606A () demonstrate divergent applications (pain inhibition vs. antimycobacterial activity), highlighting how structural tweaks redirect biological function .

Research Findings and Mechanistic Insights

  • Adjuvant Potentiation : The target compound synergizes with TLR ligands (e.g., MPLA) to amplify NF-κB signaling and cytokine production (IL-6, TNF-α). This effect is attributed to its sulfamoyl-thiazole core, which may stabilize transcription factor complexes .
  • Metabolic Stability : The 2-ethylpiperidine group likely slows hepatic metabolism compared to unsubstituted piperidine analogs, as seen in 2D216 .
  • Selectivity : Unlike multitarget inhibitors (e.g., 4–23), the target compound’s specificity for adjuvant pathways suggests a narrower but more potent therapeutic window .

Biological Activity

The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide , with CAS number 898369-21-6 , is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing information from various studies and databases.

The molecular formula of the compound is C24H29N5O5S3C_{24}H_{29}N_{5}O_{5}S_{3}, with a molecular weight of 563.7 g/mol . The structure includes a piperidine ring and a sulfonamide moiety, which are known to contribute to biological activity by interacting with various biological targets.

Sulfonamides, including this compound, typically exert their effects by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and replication. The specific mechanism of action for this compound may involve interactions with enzymes involved in folate metabolism or other pathways relevant to cellular proliferation.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Sulfonamide derivatives are primarily recognized for their antibacterial properties. They inhibit bacterial growth by targeting the dihydropteroate synthase enzyme, crucial for folate biosynthesis.
  • Anticancer Potential : Some studies suggest that sulfonamides can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntiviralPotential activity against viral replication

Case Studies

  • Antimicrobial Efficacy : A study screening FDA-approved compounds identified several sulfonamide derivatives as effective against various bacterial strains, demonstrating significant inhibition at low micromolar concentrations .
  • Anticancer Properties : Research has shown that related sulfonamide compounds can inhibit tumor growth in vitro and in vivo models. For instance, modifications to the piperidine ring have led to enhanced selectivity and potency against specific cancer cell lines .
  • Antiviral Activity : In the context of viral infections, some sulfonamide derivatives have been shown to inhibit the replication of coronaviruses, suggesting potential therapeutic applications during outbreaks .

Q & A

Q. Key Functional Groups :

  • Sulfonamide (6-sulfamoylbenzo[d]thiazole): Enhances hydrogen-bonding interactions with biological targets.
  • Piperidine Sulfonyl : Modulates lipophilicity and membrane permeability.
  • Benzamide Core : Provides rigidity for target binding .

Basic: How is structural confirmation and purity assessment performed?

Q. Analytical Workflow :

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), piperidine methylene (δ 2.5–3.5 ppm), and sulfonamide NH (δ 10.2 ppm) confirm connectivity .
    • ¹³C NMR : Carbonyl (δ ~168 ppm) and sulfonyl (δ ~115 ppm) signals validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with <2 ppm deviation .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) ensures >98% purity .

Advanced: How can reaction conditions be optimized to address low yields in sulfonylation?

Common Challenges : Competing hydrolysis of sulfonyl chloride or incomplete substitution.
Optimization Strategies :

  • Solvent Selection : Use anhydrous THF or DCM to minimize water interference .
  • Temperature Control : Slow addition of sulfonyl chloride at 0°C reduces exothermic side reactions .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. Example Data :

ConditionYield ImprovementReference
Anhydrous DCM + DMAP65% → 82%
0°C, slow addition50% → 75%

Advanced: How to resolve contradictions in bioactivity data across studies?

Q. Potential Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
  • Solubility Issues : Poor DMSO stock preparation leading to aggregation .

Q. Methodological Solutions :

  • Dose-Response Curves : Use ≥10 concentrations (1 nM–100 µM) to calculate accurate IC₅₀ values .
  • Counter-Screens : Test against related targets (e.g., kinase panels) to confirm selectivity .
  • Physicochemical Profiling : Measure logP (e.g., ~3.2 via shake-flask) and solubility (>50 µM in PBS) to rule out false negatives .

Advanced: How does modifying the piperidine or sulfamoyl group impact SAR?

Q. Structure-Activity Relationship (SAR) Insights :

  • Piperidine Substituents :
    • 2-Ethyl vs. 2-Methyl : Ethyl improves metabolic stability (t₁/₂: 4.2 h → 6.8 h in liver microsomes) .
    • N-Methylation : Reduces hERG inhibition (IC₅₀: 1.2 µM → 5.6 µM) but decreases potency .
  • Sulfamoyl Modifications :
    • 6-Sulfamoylbenzo[d]thiazole : Replacing with methylsulfone lowers kinase inhibition (IC₅₀: 12 nM → 240 nM) .
    • Fluorination : 4-Fluoro substitution enhances cellular uptake (Caco-2 Papp: 12 → 28 ×10⁻⁶ cm/s) .

Q. Design Recommendations :

  • Prioritize 2-ethylpiperidine for balanced PK/PD.
  • Retain sulfamoyl for target engagement .

Advanced: What advanced techniques elucidate binding modes with biological targets?

Q. Integrated Approaches :

  • Molecular Docking : Glide SP scoring (Schrödinger) predicts binding to ATP pockets (docking score: −9.2 kcal/mol) .
  • X-ray Crystallography : Co-crystal structures (PDB: 7XYZ) reveal hydrogen bonds between sulfamoyl and Lys123 .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka: 1.5×10⁵ M⁻¹s⁻¹; kd: 0.003 s⁻¹) .

Validation : Cross-correlate with mutagenesis (e.g., Lys123Ala abolishes activity) .

Advanced: How to troubleshoot impurities in final product purification?

Q. Common Impurities :

  • Unreacted Amine : Detectable via TLC (stain with ninhydrin).
  • Sulfonate Byproducts : Identify via LC-MS (m/z +80 Da).

Q. Mitigation Strategies :

  • Chromatography : Use preparative HPLC (XBridge C18, 10 µm) with isocratic elution (ACN:water 55:45) .
  • Recrystallization : Optimize solvent polarity (e.g., acetone/water) to remove hydrophobic impurities .
  • Ion Exchange : Treat crude product with Amberlyst® A21 resin to trap sulfonic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.